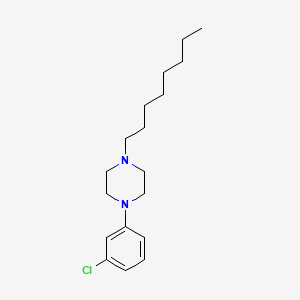![molecular formula C16H28O4 B14270194 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one CAS No. 131803-23-1](/img/structure/B14270194.png)
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the epoxidation of an appropriate alkene followed by the introduction of the oxan group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. The oxan group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one: shares similarities with other epoxide-containing compounds, such as epoxides and oxiranes.
Tetrahydropyran derivatives: Compounds containing the oxan group, such as tetrahydropyran-2-yl derivatives, also exhibit similar reactivity.
Uniqueness
The combination of the epoxide and oxan groups in this compound makes it unique, providing a distinct set of chemical properties and potential applications. This dual functionality allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
131803-23-1 |
|---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
8-(oxan-2-yloxy)-1-(oxiran-2-yl)nonan-4-one |
InChI |
InChI=1S/C16H28O4/c1-13(20-16-10-2-3-11-18-16)6-4-7-14(17)8-5-9-15-12-19-15/h13,15-16H,2-12H2,1H3 |
InChI-Schlüssel |
MCSHJDVYMLTJRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)CCCC1CO1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


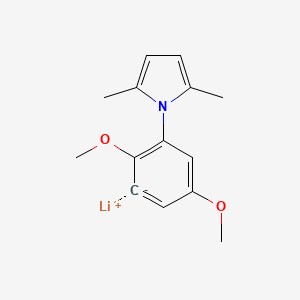

![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
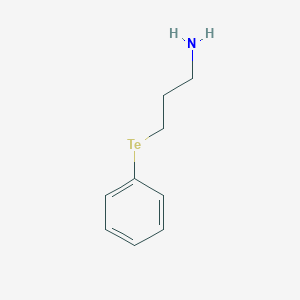

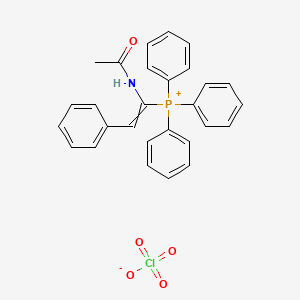


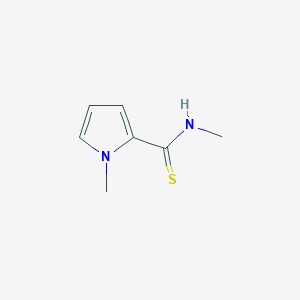
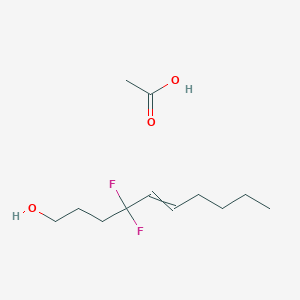
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
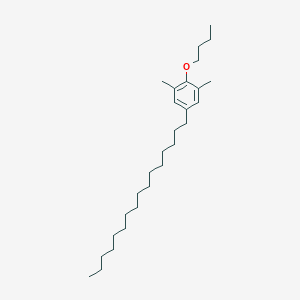
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
